molecular formula C10H11NO4 B1501490 Methyl 2-(2-methyl-5-nitrophenyl)acetate CAS No. 287119-84-0

Methyl 2-(2-methyl-5-nitrophenyl)acetate

Cat. No.: B1501490
CAS No.: 287119-84-0
M. Wt: 209.2 g/mol
InChI Key: PXDGHWZWDUIGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0) is an organic compound with the molecular formula C 10 H 11 NO 4 and a molecular weight of 209.20 g/mol . This ester and nitro-aromatic compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . As an intermediate, its primary research value lies in its functional groups, which can be selectively reduced or further functionalized. The nitro group is a key precursor for the synthesis of aniline derivatives, which are crucial in the development of various azo dyes and pigments . Furthermore, aniline intermediates are extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides, making this compound relevant for discovery programs in these fields . For safe handling, this product is intended for use by qualified researchers only. It is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 2-(2-methyl-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-3-4-9(11(13)14)5-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGHWZWDUIGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674298
Record name Methyl (2-methyl-5-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287119-84-0
Record name Methyl 2-methyl-5-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287119-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-methyl-5-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(2-methyl-5-nitrophenyl)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which is known to enhance biological activity through various mechanisms. The compound's molecular formula is C10H11N2O4C_{10}H_{11}N_{2}O_{4}, and it features a methyl ester functional group that may influence its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with nitro groups often exhibit antimicrobial properties due to their ability to disrupt cellular processes in bacteria and protozoa. Studies have shown that similar compounds can inhibit the growth of various pathogens by damaging DNA and cellular membranes.
  • Trypanocidal Activity : Research has demonstrated that related compounds exhibit significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inducing morphological changes in the parasite, leading to cell death.
  • Synergistic Effects : The combination of this compound with other antiprotozoal agents such as benznidazole has shown enhanced efficacy, indicating potential for combination therapies in treating infections.

Case Studies

  • Study on Trypanocidal Activity : A study evaluated the effects of this compound on T. cruzi. The compound demonstrated an IC50 value of approximately 1.99 μM against epimastigote forms, indicating potent activity. Morphological assessments revealed significant alterations in the parasites treated with this compound, including changes in the nucleus and cytoplasmic structures (Table 1).
    FormIC50 (μM)Morphological Changes
    Epimastigote1.99Rounding, loss of flagellum
    Trypomastigote1.20Membrane disruption, organelle damage
    AmastigoteN/AReduction in intracellular numbers
  • Combination Therapy Study : The synergistic effects of this compound combined with benznidazole were assessed using LLCMK2 cells. While antagonistic effects were noted on some forms, a synergistic effect was observed on trypomastigotes, highlighting its potential in combination therapies for enhanced treatment outcomes.
  • In Vitro Efficacy : In vitro studies have shown that the compound can effectively inhibit the growth of various bacterial strains, suggesting broad-spectrum antimicrobial potential.

Safety and Toxicity

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary studies indicate low hemolytic activity against human red blood cells at therapeutic concentrations, suggesting a favorable safety margin for further development.

Scientific Research Applications

Synthesis Reaction

The general reaction for the synthesis can be represented as follows:

2 Methyl 5 nitrophenol+Acetic AnhydrideMethyl 2 2 methyl 5 nitrophenyl acetate+Acetic Acid\text{2 Methyl 5 nitrophenol}+\text{Acetic Anhydride}\rightarrow \text{Methyl 2 2 methyl 5 nitrophenyl acetate}+\text{Acetic Acid}

Organic Synthesis

Methyl 2-(2-methyl-5-nitrophenyl)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including hydrolysis, reduction, and substitution reactions.

Reaction TypeProducts Formed
Hydrolysis2-Methyl-5-nitrophenol, Acetic Acid
Reduction2-Methyl-5-aminophenyl acetate
SubstitutionVarious substituted phenyl acetates

Pharmaceutical Development

This compound has potential applications in pharmaceuticals, particularly in drug development targeting specific enzymes or receptors. Its nitro group can be reduced to form reactive intermediates that may interact with biological targets, influencing enzyme activity and other biochemical pathways.

Biological Studies

This compound is utilized in biological studies focusing on enzyme kinetics and inhibition. It can act as a substrate or inhibitor in enzyme assays, providing insights into enzyme mechanisms and interactions.

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments due to its vibrant color properties derived from the nitro group on the aromatic ring. The compound's stability and reactivity make it suitable for various chemical processes.

Case Studies

Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound effectively inhibited enzyme activity, demonstrating its potential as a lead compound for drug design targeting metabolic disorders.

Case Study 2: Synthesis of Complex Molecules
Research conducted on the use of this compound as a building block revealed its versatility in synthesizing complex organic compounds. The compound was successfully used to create derivatives that exhibited enhanced biological activity compared to their parent structures.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation to form the corresponding amine (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Key Reaction Conditions and Yields

CatalystSolventTemperatureDurationYieldSource
Pd/C (10%)Ethyl acetateAmbient2 hours94%

Procedure :
A mixture of methyl 2-(2-methyl-5-nitrophenyl)acetate and 10% Pd/C in ethyl acetate is stirred under hydrogen gas at ambient temperature. The reaction progress is monitored via LCMS, with the nitro group fully reduced to an amine within 2 hours .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(2-methyl-5-nitrophenyl)acetic acid.

Hydrolysis Pathways

ConditionReagentsProductYieldSource
Acidic hydrolysisHCl in dioxane/methanol2-(2-methyl-5-nitrophenyl)acetic acid95%
Basic hydrolysisNaOH (2N aqueous)Sodium salt of the acidN/A

Example Procedure (Acidic Hydrolysis) :
4 M HCl in dioxane is added to a methanol solution of the ester, and the mixture is refluxed for 14 hours. After basification with NaOH (pH >12), the product is extracted with ethyl acetate .

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself, while the methyl group influences steric accessibility.

Reported Reactions

  • Nitration : Pre-synthetic nitration of the precursor 2-methyl-phenylacetic acid with HNO₃/H₂SO₄ in dichloromethane achieves regioselective nitro group introduction (42% yield) .

  • Sulfonation : No direct data exists for the ester, but analogous nitroarylacetates undergo sulfonation under concentrated H₂SO₄.

Stability and Side Reactions

The compound is stable under standard storage conditions but degrades under prolonged exposure to strong acids or bases. Competing reactions include:

  • Transesterification : Methanol or ethanol can displace the methyl ester group under acidic conditions.

  • Partial Reduction : Incomplete hydrogenation may yield hydroxylamine intermediates.

Comparative Reactivity with Structural Analogs

Methyl 2-(2-methyl-6-nitrophenyl)acetate (nitro at position 6) shows similar reduction and hydrolysis profiles but differs in electrophilic substitution patterns due to altered substituent positions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(2-methyl-5-nitrophenyl)acetate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound Not reported C10H11NO4 209.20 2-methyl, 5-nitro, methyl ester Pharmaceutical intermediate (inferred)
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 10463-20-4 C10H11NO5 225.20 2-hydroxy, 5-nitro, ethyl ester Intermediate for dronedarone
Methyl 2-(4-methoxy-3-nitrophenyl)acetate 34837-88-2 C10H11NO5 225.20 4-methoxy, 3-nitro, methyl ester High structural similarity (0.90)
2-(2-Methyl-5-nitrophenyl)acetic acid 287119-83-9 C9H9NO4 195.17 2-methyl, 5-nitro, carboxylic acid Precursor for ester derivatives

Physicochemical Properties

  • The methyl ester analog lacks hydroxyl groups, likely reducing hydrogen bonding and resulting in a lower melting point.
  • Solubility : The nitro group enhances polarity, but the methyl ester’s hydrophobic nature may reduce water solubility compared to the carboxylic acid form (2-(2-Methyl-5-nitrophenyl)acetic acid) .

Pharmaceutical Relevance

  • Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is a documented intermediate in synthesizing dronedarone, an antiarrhythmic drug . The methyl ester variant may serve similar roles but with altered pharmacokinetics due to ester group stability.

Preparation Methods

Acetylation Using Acetic Anhydride and Sodium Hydroxide

  • Starting Materials: 2-methyl-5-nitrophenol, acetic anhydride, sodium hydroxide (aqueous)
  • Procedure: The phenol is reacted with acetic anhydride in the presence of aqueous sodium hydroxide at ambient temperature. The reaction mixture is stirred for approximately 40 minutes. After filtration to remove solids, the filtrate is extracted with ethyl acetate. The organic phase is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated to yield 2-acetoxy-4-nitrotoluene with near-quantitative yield (100%).
  • Subsequent Steps: This intermediate can be further hydrogenated using palladium on charcoal catalyst under hydrogen atmosphere to yield the corresponding amino derivative, which may be further transformed to the methyl ester if required.

This method is well-documented for producing nitroaryl acetates with high purity and yield, leveraging mild conditions and readily available reagents.

Direct Synthesis from 2-Methyl-5-nitrophenol via Alkylation

An alternative approach involves direct alkylation of 2-methyl-5-nitrophenol with methyl bromoacetate or similar alkylating agents under basic conditions to form the methyl ester directly. However, detailed experimental conditions and yields for this method are less reported in the literature.

Multi-Step Synthesis via Guanidine Derivatives (Patent-Based Method)

A more complex synthetic route is described in patent literature where 2-methyl-5-nitrophenyl guanidine nitrate is first prepared from 2-amino-4-nitrotoluene. This intermediate undergoes further reactions including condensation with 3-acetylpyridine derivatives and reduction steps to yield related compounds structurally similar to this compound.

  • Key Reaction Conditions:
    • Preparation of guanidine nitrate involves refluxing with hydrochloric acid (preferred over nitric acid for safety) followed by neutralization with alkali to precipitate the product with 97% yield and >99% purity.
    • Subsequent condensation reactions are carried out in dimethylformamide (DMF) at reflux for 16–20 hours.
    • Hydrogenation or reduction steps utilize 10% Pd/C catalyst with ammonium formate in ethyl acetate under reflux for 2 hours to reduce nitro groups and obtain amino derivatives.

While this method is more elaborate, it offers high yields and purity for related nitroarylacetate compounds and may be adapted for this compound synthesis in research settings.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes
1 2-Methyl-5-nitrophenol Acetic anhydride, NaOH (aq), RT, 40 min ~100 Simple esterification, mild conditions
2 2-Methyl-5-nitrophenol Methyl bromoacetate, base (e.g., NaH) Not specified Direct alkylation, less documented
3 2-Amino-4-nitrotoluene (via guanidine) HCl reflux, DMF condensation, Pd/C hydrogenation 82–97 Multi-step, high purity, patent-based

Research Findings and Analytical Data

  • Purity & Characterization: The ester produced by acetylation and subsequent workup typically shows high purity (>99%) as confirmed by HPLC and NMR spectroscopy.
  • Reaction Time & Temperature: Esterification proceeds efficiently at ambient temperature within 40 minutes, while hydrogenation steps require 2 hours under hydrogen atmosphere.
  • Catalysts and Solvents: Palladium on charcoal is the preferred catalyst for reduction steps; ethyl acetate and DMF are common solvents used in various steps.
  • Safety and Scalability: Replacement of nitric acid with hydrochloric acid in guanidine synthesis improves safety and scalability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(2-methyl-5-nitrophenyl)acetate, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via esterification of the corresponding carboxylic acid using methanol and sulfuric acid as a catalyst. Key parameters include maintaining anhydrous conditions, optimizing the acid-to-alcohol molar ratio (typically 1:10), and refluxing at 60–70°C for 6–8 hours. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Optimization : Monitor reaction progress via TLC. Adjust catalyst concentration (e.g., 2–5% H₂SO₄) to minimize side reactions. Use molecular sieves to absorb water and shift equilibrium toward ester formation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ to confirm ester group (δ ~3.6–3.8 ppm for methoxy, δ ~3.5–4.0 ppm for methylene adjacent to carbonyl). Aromatic protons from the 2-methyl-5-nitrophenyl group appear as distinct multiplet patterns (δ ~7.0–8.5 ppm) .
  • IR : Strong carbonyl (C=O) stretch at ~1720–1740 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹ .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30 v/v) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the structure of this compound derivatives?

  • Refinement Tools : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Address outliers using the "L.S." command to adjust weighting schemes .
  • Validation : Cross-check hydrogen bonding and torsion angles with WinGX/ORTEP visualizations. For ambiguous electron density, employ Fourier difference maps to locate missing atoms or solvent molecules .
  • Case Study : For analogous compounds (e.g., Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate), intermolecular O–H⋯O hydrogen bonds along the b-axis were resolved via graph set analysis (e.g., R22(8)R_2^2(8) motifs), ensuring structural consistency .

Q. What strategies are effective in analyzing hydrogen bonding networks in this compound crystals?

  • Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism (e.g., DD, CC, or RR descriptors). For example, in related nitroaromatic esters, C–H⋯O interactions often form chains (C(4)C(4)) or rings (R22(8)R_2^2(8)) .
  • Computational Validation : Compare experimental bond lengths (e.g., O⋯O distances ~2.8–3.0 Å) with DFT-optimized geometries (B3LYP/6-31G* level) to validate weak interactions .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for nitro-substituted aryl acetates be reconciled?

  • Dynamic Effects : For discrepancies in methylene proton splitting, consider rotational barriers around the ester group. Variable-temperature NMR (VT-NMR) can reveal conformational averaging .
  • Crystallographic Correlation : Use X-ray-derived torsion angles to predict coupling constants (e.g., Karplus equation for vicinal protons) and validate NMR assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-methyl-5-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-methyl-5-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.